Vesatolimod
Vesatolimod
Vesatolimod is aninvestigational drugthat is being studied to treat HIV infection. Vesatolimod belongs to a group of HIV drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function.
Vesatolimod’s potential role as a latency-reversing agent has also been evaluated in preclinical and clinical trials; however, results thus far have been mixed.
Vesatolimod has been used in trials studying the treatment of Hepatitis B and Chronic Hepatitis B.
Vesatolimod’s potential role as a latency-reversing agent has also been evaluated in preclinical and clinical trials; however, results thus far have been mixed.
Vesatolimod has been used in trials studying the treatment of Hepatitis B and Chronic Hepatitis B.
Brand Name:
Vulcanchem
CAS No.:
1228585-88-3
VCID:
VC0546721
InChI:
InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26)
SMILES:
CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N
Molecular Formula:
C22H30N6O2
Molecular Weight:
410.5 g/mol
Vesatolimod
CAS No.: 1228585-88-3
Inhibitors
VCID: VC0546721
Molecular Formula: C22H30N6O2
Molecular Weight: 410.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Vesatolimod is aninvestigational drugthat is being studied to treat HIV infection. Vesatolimod belongs to a group of HIV drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function. Vesatolimod’s potential role as a latency-reversing agent has also been evaluated in preclinical and clinical trials; however, results thus far have been mixed. Vesatolimod has been used in trials studying the treatment of Hepatitis B and Chronic Hepatitis B. |
---|---|
CAS No. | 1228585-88-3 |
Product Name | Vesatolimod |
Molecular Formula | C22H30N6O2 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | 4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one |
Standard InChI | InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26) |
Standard InChIKey | VFOKSTCIRGDTBR-UHFFFAOYSA-N |
SMILES | CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N |
Canonical SMILES | CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N |
Appearance | White to off-white solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | GS-9620; GS 9620; GS9620; Vesatolimod |
Reference | 1: Cohen J. Drug flushes out hidden AIDS virus. Science. 2015 Mar 6;347(6226):1056. doi: 10.1126/science.347.6226.1056-a. PubMed PMID: 25745141. 2: Gane EJ, Lim YS, Gordon SC, Visvanathan K, Sicard E, Fedorak RN, Roberts S, Massetto B, Ye Z, Pflanz S, Garrison KL, Gaggar A, Mani Subramanian G, McHutchison JG, Kottilil S, Freilich B, Coffin CS, Cheng W, Kim YJ. The oral toll-like receptor-7 agonist GS-9620 in patients with chronic hepatitis B virus infection. J Hepatol. 2015 Aug;63(2):320-8. doi: 10.1016/j.jhep.2015.02.037. Epub 2015 Feb 27. PubMed PMID: 25733157. 3: Menne S, Tumas DB, Liu KH, Thampi L, AlDeghaither D, Baldwin BH, Bellezza CA, Cote PJ, Zheng J, Halcomb R, Fosdick A, Fletcher SP, Daffis S, Li L, Yue P, Wolfgang GH, Tennant BC. Sustained efficacy and seroconversion with the Toll-like receptor 7 agonist GS-9620 in the Woodchuck model of chronic hepatitis B. J Hepatol. 2015 Jun;62(6):1237-45. doi: 10.1016/j.jhep.2014.12.026. Epub 2015 Jan 2. PubMed PMID: 25559326; PubMed Central PMCID: PMC4439359. 4: Lawitz E, Gruener D, Marbury T, Hill J, Webster L, Hassman D, Nguyen AH, Pflanz S, Mogalian E, Gaggar A, Massetto B, Subramanian GM, McHutchison JG, Jacobson IM, Freilich B, Rodriguez-Torres M. Safety, pharmacokinetics and pharmacodynamics of the oral Toll-like receptor 7 agonist GS-9620 in treatment-naive patients with chronic hepatitis C. Antivir Ther. 2014 Aug 8. doi: 10.3851/IMP2845. [Epub ahead of print] PubMed PMID: 25105516. 5: Fosdick A, Zheng J, Pflanz S, Frey CR, Hesselgesser J, Halcomb RL, Wolfgang G, Tumas DB. Pharmacokinetic and pharmacodynamic properties of GS-9620, a novel Toll-like receptor 7 agonist, demonstrate interferon-stimulated gene induction without detectable serum interferon at low oral doses. J Pharmacol Exp Ther. 2014 Jan;348(1):96-105. doi: 10.1124/jpet.113.207878. Epub 2013 Oct 16. PubMed PMID: 24133297. 6: Roethle PA, McFadden RM, Yang H, Hrvatin P, Hui H, Graupe M, Gallagher B, Chao J, Hesselgesser J, Duatschek P, Zheng J, Lu B, Tumas DB, Perry J, Halcomb RL. Identification and optimization of pteridinone Toll-like receptor 7 (TLR7) agonists for the oral treatment of viral hepatitis. J Med Chem. 2013 Sep 26;56(18):7324-33. doi: 10.1021/jm400815m. Epub 2013 Sep 9. PubMed PMID: 23961878. 7: Zoulim F, Luangsay S, Durantel D. Targeting innate immunity: a new step in the development of combination therapy for chronic hepatitis B. Gastroenterology. 2013 Jun;144(7):1342-4. doi: 10.1053/j.gastro.2013.04.028. PubMed PMID: 23710602. 8: Rosania K. Relying on chimpanzees for hepatitis research. Lab Anim (NY). 2013 Jun;42(6):188. doi: 10.1038/laban.317. PubMed PMID: 23689445. 9: Lopatin U, Wolfgang G, Tumas D, Frey CR, Ohmstede C, Hesselgesser J, Kearney B, Moorehead L, Subramanian GM, McHutchison JG. Safety, pharmacokinetics and pharmacodynamics of GS-9620, an oral Toll-like receptor 7 agonist. Antivir Ther. 2013;18(3):409-18. doi: 10.3851/IMP2548. Epub 2013 Feb 15. PubMed PMID: 23416308. 10: Lanford RE, Guerra B, Chavez D, Giavedoni L, Hodara VL, Brasky KM, Fosdick A, Frey CR, Zheng J, Wolfgang G, Halcomb RL, Tumas DB. GS-9620, an oral agonist of Toll-like receptor-7, induces prolonged suppression of hepatitis B virus in chronically infected chimpanzees. Gastroenterology. 2013 Jun;144(7):1508-17, 1517.e1-10. doi: 10.1053/j.gastro.2013.02.003. Epub 2013 Feb 13. PubMed PMID: 23415804; PubMed Central PMCID: PMC3691056. |
PubChem Compound | 46241268 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume